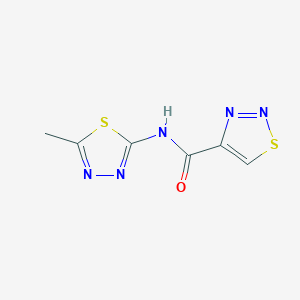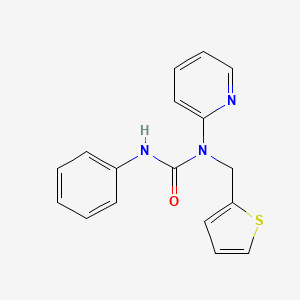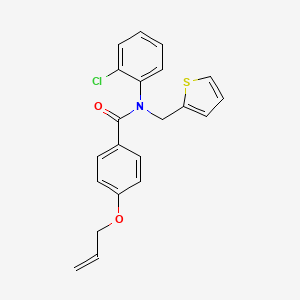![molecular formula C14H15FN2O2S B11355449 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11355449.png)
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-fluorophenol: This can be achieved through the fluorination of phenol using a fluorinating agent such as hydrogen fluoride.
Formation of 2-(2-fluorophenoxy)propanoic acid: This involves the reaction of 2-fluorophenol with a suitable alkylating agent to introduce the propanoic acid moiety.
Synthesis of 2-methyl-1,3-thiazole: This can be synthesized through the cyclization of appropriate thioamide precursors.
Coupling reaction: The final step involves the coupling of 2-(2-fluorophenoxy)propanoic acid with 2-methyl-1,3-thiazole in the presence of coupling reagents such as carbodiimides to form the desired propanamide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Chemical Reactions Analysis
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide can be compared with other similar compounds, such as:
2-(4-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide: This compound has a similar structure but with a different position of the fluorine atom on the phenoxy group.
2-(2-chlorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.
2-(2-fluorophenoxy)-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]propanamide: This compound has an ethyl group instead of a methyl group on the thiazole ring, which may affect its reactivity and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15FN2O2S |
|---|---|
Molecular Weight |
294.35 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide |
InChI |
InChI=1S/C14H15FN2O2S/c1-9(19-13-6-4-3-5-12(13)15)14(18)16-7-11-8-20-10(2)17-11/h3-6,8-9H,7H2,1-2H3,(H,16,18) |
InChI Key |
NIWZBJCLOANZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC(=O)C(C)OC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chloro-3,5-dimethylphenoxy)-N-[3-(3,4-difluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11355366.png)
![N-methyl-N-({1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B11355383.png)
![5-phenyl-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11355400.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-phenoxyacetamide](/img/structure/B11355410.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B11355413.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]propan-1-one](/img/structure/B11355414.png)
![2-{5-[(4-Chlorophenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11355419.png)

![2-(2,3-dimethylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]propanamide](/img/structure/B11355433.png)
![1-[(4-chlorobenzyl)sulfonyl]-N-(2,6-difluorophenyl)piperidine-4-carboxamide](/img/structure/B11355443.png)

![N-(4-bromo-2-fluorophenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11355456.png)


